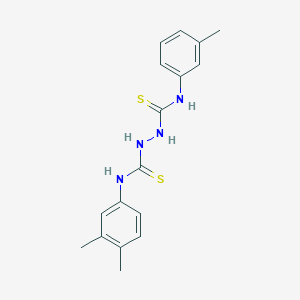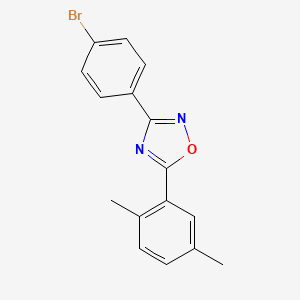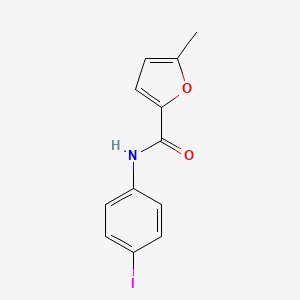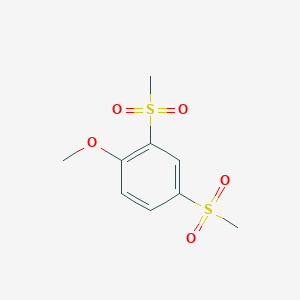
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide, also known as DMTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the hydrazine family, which is known for its diverse range of biological activities. In
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood. However, it is believed to work by inducing oxidative stress in cells. This leads to the production of reactive oxygen species, which can damage cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of glutathione, a powerful antioxidant, in cells. It has also been shown to decrease the levels of reactive oxygen species, which can contribute to oxidative stress and cell damage.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide for lab experiments is its potent biological activity. It has been shown to have anticancer and antimicrobial activity at low concentrations, making it a promising candidate for further research. However, one of the main limitations is its potential toxicity. This compound has been shown to have toxic effects on some normal cells, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. One area of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound as a treatment for bacterial infections. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, researchers are exploring the potential use of this compound as a tool for studying oxidative stress and cell death in cells.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction of 3,4-dimethylbenzaldehyde and 3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells.
Another area of research is the development of new antibiotics. This compound has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It works by disrupting the bacterial cell membrane, leading to cell death.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(3-methylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-5-4-6-14(9-11)18-16(22)20-21-17(23)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,18,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZFCZLTLSVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)

![N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5847872.png)


![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)


